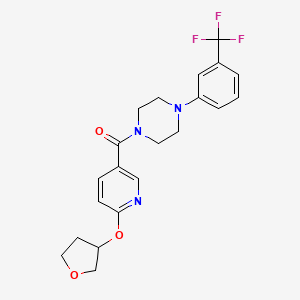

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is an organic molecule known for its unique structure, characterized by the presence of a pyridine ring, a piperazine moiety, and a tetrahydrofuran fragment. These diverse functional groups endow the compound with a wide range of chemical and biological activities, making it a subject of extensive research.

Synthetic Routes and Reaction Conditions:

Initial Steps: The synthesis typically starts with the preparation of the pyridine derivative. Commonly, halogenated pyridines are utilized as starting materials, which undergo nucleophilic substitution reactions to introduce the tetrahydrofuran-3-yl group.

Formation of the Piperazine Derivative: Concurrently, the piperazine derivative is synthesized. This involves the functionalization of piperazine with the trifluoromethylphenyl group via aromatic nucleophilic substitution.

Coupling Reaction: Finally, the pyridine and piperazine derivatives are coupled together using cross-coupling reactions, often facilitated by palladium catalysts under an inert atmosphere to yield the desired compound.

Industrial Production Methods: In an industrial setting, these synthesis routes are optimized for scalability and cost-effectiveness. Continuous flow reactors and high-throughput screening techniques are often employed to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: This compound can undergo oxidative reactions, particularly at the tetrahydrofuran and pyridine sites, using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reductive reactions can target the ketone group, converting it to secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can replace the substituents on the pyridine and piperazine rings under appropriate conditions, such as nucleophilic aromatic substitution using amines or thiols.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, Potassium permanganate

Reducing Agents: Sodium borohydride, Lithium aluminum hydride

Solvents: Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

Major Products Formed:

Oxidation products include pyridine N-oxide derivatives.

Reduction products yield alcohols and amines.

Substitution reactions produce various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications across multiple domains of scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials science for developing new polymers and coatings.

Biology: Studied for its potential as a ligand in receptor binding assays and its role in modulating biological pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anti-cancer activities.

Industry: Utilized in the development of specialty chemicals and additives for enhancing the properties of industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group increases its lipophilicity, enhancing membrane permeability and bioavailability. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with protein targets, modulating their activity.

Molecular Targets and Pathways Involved:

Interacts with G-protein coupled receptors (GPCRs) and ion channels.

Modulates signaling pathways like the MAPK/ERK pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Biological Activity

The compound (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , with CAS number 2034236-77-4, is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its structure, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F3N2O3 with a molecular weight of 344.33 g/mol. The structure features a pyridine ring substituted with tetrahydrofuran and piperazine moieties, which are known to enhance biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034236-77-4 |

| Molecular Formula | C₁₆H₁₉F₃N₂O₃ |

| Molecular Weight | 344.33 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to the one in focus exhibit significant antimicrobial properties. For instance, a study evaluating various substituted piperazine derivatives against Mycobacterium tuberculosis found that certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity . Although direct data on the specific compound is limited, its structural similarity suggests potential efficacy.

Cytotoxicity

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned study reported that the most active compounds were non-toxic to human embryonic kidney cells (HEK-293), suggesting that similar derivatives, including our compound of interest, may also exhibit low cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Pyridine Ring : Known for its ability to interact with various biological targets.

- Tetrahydrofuran Moiety : Often enhances solubility and bioavailability.

- Piperazine Substitution : Imparts flexibility and can improve receptor binding affinity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular properties. Among these, specific derivatives showed promising activity against Mycobacterium tuberculosis, indicating that modifications in the piperazine structure can significantly influence biological activity .

- Cytotoxicity Studies : The evaluation of cytotoxic effects on HEK-293 cells revealed that many synthesized compounds exhibited low toxicity levels, supporting their potential as therapeutic agents without significant adverse effects .

Properties

IUPAC Name |

[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3/c22-21(23,24)16-2-1-3-17(12-16)26-7-9-27(10-8-26)20(28)15-4-5-19(25-13-15)30-18-6-11-29-14-18/h1-5,12-13,18H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSXUZRMCYIWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.